3-Methylcyclohept-2-en-1-one falls under the category of ketones, which are compounds characterized by a carbonyl group (C=O) bonded to two carbon atoms. Its specific classification as a cyclic ketone reflects its structural features, where the carbonyl group is part of a ring system.
The synthesis of 3-Methylcyclohept-2-en-1-one can be achieved through several methods, including:
The choice of method often depends on the desired yield and scalability. For instance, industrial production typically favors the ring expansion method due to its efficiency and use of readily available starting materials.
3-Methylcyclohept-2-en-1-one participates in various chemical reactions, including:
The reactivity of 3-Methylcyclohept-2-en-1-one is influenced by its cyclic structure, which can stabilize certain intermediates during reactions, enhancing selectivity and yield in synthetic applications.
The mechanism of action for 3-Methylcyclohept-2-en-1-one involves its interaction with various molecular targets, primarily through nucleophilic attack on the electrophilic carbonyl carbon. This leads to the formation of enolates, which can then participate in further reactions such as conjugate additions or substitutions.
In enzymatic contexts, certain microorganisms can reduce this compound to cycloheptanol through stereospecific pathways, showcasing its potential as a substrate for biotransformations .
These properties make 3-Methylcyclohept-2-en-1-one suitable for various applications in organic synthesis and industrial processes .
3-Methylcyclohept-2-en-1-one has significant applications in scientific research and industrial chemistry. Its unique structure allows it to serve as an important intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry where it may be utilized in drug development processes.
Additionally, due to its ability to participate in diverse chemical reactions, it is valuable for creating new materials or compounds with specific desired properties .
3-Methylcyclohept-2-en-1-one belongs to the class of cyclic α,β-unsaturated ketones (enones), characterized by a conjugated system between a carbonyl group and a carbon-carbon double bond. Its molecular framework combines two critical features:
Table 1: Structural and Electronic Comparison of Homologous Cyclic Enones
Compound Name | Molecular Formula | Ring Size | PubChem CID | Key Structural Feature |
---|---|---|---|---|
3-Methyl-2-cyclopenten-1-one | C₆H₈O | 5 | 17691 | High ring strain, planar enone |
3-Methyl-2-cyclohexen-1-one | C₇H₁₀O | 6 | 14511 | Chair conformation, mild strain |
3-Methylcyclohept-2-en-1-one | C₈H₁₂O | 7 | 13636339 | Twist-chair conformation, transannular strain |
3-Methylcycloheptadec-2-en-1-one | C₁₈H₃₂O | 17 | 85953934 | Macrocyclic, minimal ring strain |
Spectroscopically, the compound exhibits signature enone features:
The study of cyclic enones evolved alongside natural product chemistry and synthetic methodology:
Theoretical investigations reveal unique properties arising from its ring size:
Conformational Dynamics
Electronic Structure and Reactivity
Table 2: Computational Predictions for Cyclic Enone Reactivity
Property | 3-Methyl-2-cyclopenten-1-one | 3-Methyl-2-cyclohexen-1-one | 3-Methylcyclohept-2-en-1-one |
---|---|---|---|
LUMO Energy (eV) | -1.8 to -2.0 | -1.7 to -1.9 | -1.6 to -1.8 (predicted) |
HOMO-LUMO Gap (eV) | ~7.0 | ~6.8 | ~6.5 (predicted) |
Carbonyl Bond Order | 1.72 | 1.71 | 1.69 |
C=C Bond Length (Å) | 1.34 | 1.35 | 1.36 |
Despite its structural appeal, significant research gaps persist:
Synthetic Methodology
Computational and Experimental Characterization
Applied Potential
Table 3: Key Research Directions for 3-Methylcyclohept-2-en-1-one
Research Domain | Current Status | Knowledge Gap | Priority Action |
---|---|---|---|
Synthetic Access | Limited published protocols | Scalable, atom-economical routes | Develop RCM/enyne metathesis |
Spectral Databases | Only ¹H/¹³C NMR in PubChem | Full 2D NMR, IR, Raman datasets | Experimental characterization campaign |
Computational Models | DFT on minimal systems | MD simulations with solvation | Perform DLPNO-CCSD(T) benchmarks |
Biological Relevance | No reported activity | Screening in antimicrobial assays | Dereplication against NP libraries [9] |
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